Structural Differentiation from 3-(2-Chlorophenyl) Analog: Indoline N-Acetyl Configuration Maintains SMYD-Targeting Scaffold Without Steric Encumbrance at Isoxazole C-3
The target compound bears a hydrogen atom at the isoxazole 3-position, whereas the closest commercially cataloged analog, N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, carries a bulky 2-chlorophenyl substituent. In the Epizyme patent series, 3-aryl-substituted isoxazole carboxamides generally exhibit altered SMYD2/3 selectivity ratios compared to their 3-unsubstituted counterparts, with the direction and magnitude of the shift being unpredictable a priori [1]. The absence of the 3-aryl group in the target compound removes a potential source of CYP-mediated oxidative metabolism at the ortho-chloro position and avoids the lipophilicity increase (calculated AlogP increase of approximately 1.8 log units based on the chlorophenyl contribution) that accompanies the 3-(2-chlorophenyl) analog [1].
| Evidence Dimension | Structural and predicted physicochemical differentiation: presence/absence of 3-(2-chlorophenyl) substituent on isoxazole ring |
|---|---|
| Target Compound Data | Isoxazole 3-position = H; Calculated AlogP ≈ 2.0 (estimated from fragment contributions); Molecular weight = 285.3 g/mol |
| Comparator Or Baseline | N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide (CAS not assigned): Isoxazole 3-position = 2-chlorophenyl; Estimated AlogP ≈ 3.8; Molecular weight = 395.8 g/mol |
| Quantified Difference | ΔMW = 110.5 g/mol; Estimated ΔAlogP ≈ +1.8 log units for the comparator; No direct comparative biochemical data available from shared assay conditions. |
| Conditions | Computational physicochemical prediction; no head-to-head biochemical assay data located in the public domain as of the search date. |
Why This Matters
For procurement in SMYD-focused screening campaigns, the target compound's lower molecular weight and predicted lipophilicity suggest superior developability metrics (adherence to Lipinski's Rule of 5) relative to the 3-aryl analog, making it a more tractable starting point for hit-to-lead optimization.
- [1] Epizyme, Inc. Isoxazole Carboxamide Compounds. U.S. Patent Application Publication No. US 2020/0148650 A1, May 14, 2020. SAR discussion of 3-substituted vs. 3-unsubstituted isoxazole carboxamides. View Source
